UH-AH 37

Description

Overview of Muscarinic Acetylcholine (B1216132) Receptors and Their Subtypes

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that are activated by the neurotransmitter acetylcholine. nih.gov They are integral to the parasympathetic nervous system, which controls a multitude of involuntary bodily functions. wikipedia.org To date, five distinct subtypes of muscarinic receptors have been identified, designated as M1 through M5 (B69691). nus.edu.sg These subtypes are distributed throughout the body and mediate different physiological responses.

The M1, M3, and M5 subtypes are primarily coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C, resulting in an increase in intracellular calcium. nih.gov In contrast, the M2 and M4 subtypes are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP levels. nih.gov The M1 receptor is predominantly found in the central nervous system and autonomic ganglia. nih.gov The M2 receptor is the primary subtype in the heart, where it mediates a decrease in heart rate, and is also found in the lungs. nih.govpressbooks.pub The M3 receptor is mainly located in smooth muscles and glands, mediating contraction and secretion, respectively. pressbooks.pub The M4 and M5 receptors are largely confined to the central nervous system, where they are involved in complex processes such as memory and attention. nih.gov

Historical Development of Muscarinic Antagonists

The exploration of muscarinic receptor function has a long history, dating back to the use of naturally occurring alkaloids. Atropine (B194438), derived from the deadly nightshade plant (Atropa belladonna), is a classic example of a non-selective muscarinic antagonist, meaning it blocks all five muscarinic receptor subtypes with similar affinity. nus.edu.sglibretexts.org While clinically useful for certain conditions, the non-selectivity of atropine leads to a wide range of side effects, limiting its therapeutic application. libretexts.orgnih.gov

The quest for more selective antagonists led to a significant breakthrough with the discovery of pirenzepine (B46924). pressbooks.pub Pirenzepine was the first compound to demonstrate a higher affinity for the M1 receptor subtype compared to M2 and M3 receptors. patsnap.comsigmaaldrich.com This discovery provided compelling evidence for the existence of muscarinic receptor subtypes and ushered in an era of developing subtype-selective ligands to dissect the specific roles of each receptor. However, pirenzepine's selectivity is not absolute, and it still exhibits some affinity for other subtypes, which can complicate the interpretation of experimental results. patsnap.comtaylorandfrancis.com The limitations of existing antagonists created a need for new pharmacological tools with more refined selectivity profiles.

Positioning of UH-AH 37 within Muscarinic Receptor Research

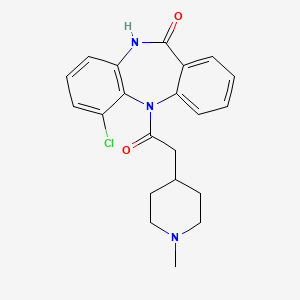

This compound, with the chemical name 6-chloro-5,10-dihydro-5-[(1-methyl-4-piperidyl)acetyl]-11H-dibenzo-[b, e] taylorandfrancis.comnih.govdiazepine-11-one hydrochloride, emerged from the continued search for more selective muscarinic antagonists. taylorandfrancis.com It is a derivative of pirenzepine and was developed to further refine the pharmacological tools available for studying muscarinic receptor subtypes. pressbooks.pubtaylorandfrancis.com

The key feature that distinguishes this compound is its unique selectivity profile. While it shares with pirenzepine a high affinity for M1 receptors and a low affinity for M2 receptors, it diverges significantly in its interaction with the M3 receptor. taylorandfrancis.com Unlike pirenzepine, which has a low affinity for M3 receptors, this compound displays a high affinity for this subtype. taylorandfrancis.com This distinct profile, characterized by high affinity for both M1 and M3 receptors and low affinity for M2 receptors, makes this compound a particularly valuable tool for differentiating between M2 and M3 receptor-mediated functions, a task that was challenging with previously available antagonists.

Research Aims and Scope for Investigating this compound

The development and characterization of this compound were driven by specific research aims centered on its potential as a selective pharmacological instrument. A primary objective was to determine its precise binding affinities at all five cloned human muscarinic receptor subtypes (m1-m5) to establish a comprehensive selectivity profile. taylorandfrancis.com

Furthermore, researchers aimed to investigate its functional antagonist potencies in various isolated tissue preparations that are known to be rich in specific muscarinic receptor subtypes. For instance, its effects have been studied in tissues like the rabbit vas deferens (predominantly M1 receptors), rat atria (predominantly M2 receptors), and rat ileum (predominantly M3 receptors). taylorandfrancis.com By comparing its effects in these different tissues, scientists can gain insights into the functional consequences of its unique binding profile.

The overarching goal for investigating a compound like this compound is to utilize its distinct selectivity to probe the physiological and pathophysiological roles of M3 receptors in various systems, particularly in contrast to M2 receptor-mediated effects. Its ability to potently block M3 receptors while sparing M2 receptors allows for a more precise dissection of the contributions of these two important subtypes in complex biological processes.

Detailed Research Findings

Functional in vitro experiments and radioligand binding studies have been instrumental in elucidating the pharmacological profile of this compound. These studies have consistently demonstrated its unique pattern of interaction with muscarinic receptor subtypes.

In functional studies, this compound acts as a competitive antagonist. taylorandfrancis.com Its antagonist potencies, expressed as pA2 values, highlight its high affinity for M1 and M3 receptors, while showing a significantly lower affinity for M2 receptors. taylorandfrancis.com

| Receptor Subtype | Tissue Preparation | pA2 Value | Reference |

|---|---|---|---|

| M1 | Rabbit vas deferens | 8.49 | taylorandfrancis.com |

| M2 | Rat left atria | 6.63 | taylorandfrancis.com |

| M3 | Rat ileum | 8.04 | taylorandfrancis.com |

Binding studies using cloned human muscarinic receptors further corroborate this selectivity profile. The binding affinities, expressed as pKi values, confirm the high affinity of this compound for m1, m3, m4, and m5 receptors, with a notably lower affinity for the m2 receptor subtype. taylorandfrancis.com

| Receptor Subtype | pKi Value | Reference |

|---|---|---|

| m1 | 8.74 | taylorandfrancis.com |

| m2 | 7.35 | taylorandfrancis.com |

| m3 | 8.19 | taylorandfrancis.com |

| m4 | 8.32 | taylorandfrancis.com |

| m5 | 8.32 | taylorandfrancis.com |

The pronounced selectivity of this compound for M3 over M2 receptors is a key characteristic that distinguishes it from its parent compound, pirenzepine, which exhibits low affinity for both of these subtypes. taylorandfrancis.com This makes this compound a superior tool for investigations where the specific blockade of M3 receptors, without significant interference with M2 receptor function, is desired.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22ClN3O2 |

|---|---|

Molecular Weight |

383.9 g/mol |

IUPAC Name |

1-chloro-11-[2-(1-methylpiperidin-4-yl)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C21H22ClN3O2/c1-24-11-9-14(10-12-24)13-19(26)25-18-8-3-2-5-15(18)21(27)23-17-7-4-6-16(22)20(17)25/h2-8,14H,9-13H2,1H3,(H,23,27) |

InChI Key |

UFJWXHOFKIGIAF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2C(=CC=C4)Cl |

Synonyms |

6-chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one UH-AH 37 UH-AH-37 |

Origin of Product |

United States |

Structural Basis and Chemical Class of Uh Ah 37

Classification as a Dibenzo[b,e]nih.govacs.orgdiazepine Derivative

UH-AH 37 is classified as a derivative of dibenzo[b,e] nih.govacs.orgdiazepine (B8756704). This classification is based on its core molecular framework, which consists of a central seven-membered diazepine ring fused to two benzene (B151609) rings. The nomenclature "dibenzo" indicates the presence of these two fused benzene rings, and "[b,e]" specifies the fusion positions on the diazepine ring. The " nih.govacs.org" designates the positions of the nitrogen atoms within the seven-membered ring. This heterocyclic system is a common scaffold in medicinal chemistry, with many derivatives exhibiting a range of biological activities.

The systematic IUPAC name for this compound is 1-chloro-11-[2-(1-methylpiperidin-4-yl)acetyl]-5H-benzo[b] nih.govacs.orgbenzodiazepin-6-one. This name precisely describes the arrangement of all atoms and functional groups within the molecule.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1-chloro-11-[2-(1-methylpiperidin-4-yl)acetyl]-5H-benzo[b] nih.govacs.orgbenzodiazepin-6-one |

| CAS Number | 120382-14-1 |

| Chemical Formula | C21H24ClN3O2 |

Core Scaffold Analysis of this compound

The core of the molecule is the dibenzo[b,e] nih.govacs.orgdiazepine system. This tricyclic structure is not planar; the central seven-membered diazepine ring typically adopts a boat-like conformation. This non-planar geometry influences how the molecule interacts with biological targets.

Attached to this core are several important substituents that define the specific identity of this compound:

A chloro group is substituted on one of the benzene rings at position 1. Halogen substitutions are a common strategy in drug design to modulate electronic properties and metabolic stability.

A carbonyl group (ketone) is present at position 6 of the diazepine ring, making it a benzodiazepin-6-one.

The nitrogen atom at position 11 is acylated with a 2-(1-methylpiperidin-4-yl)acetyl group . This bulky substituent is a significant feature of the molecule and consists of:

An acetyl linker , which connects the piperidine (B6355638) ring to the diazepine core.

A 1-methylpiperidine ring , a saturated six-membered heterocycle containing a nitrogen atom that is substituted with a methyl group.

Table 2: Key Structural Features of this compound

| Structural Component | Description |

|---|---|

| Core Scaffold | Dibenzo[b,e] nih.govacs.orgdiazepine |

| Key Functional Groups | Amide, Ketone, Tertiary Amine, Chloroarene |

| Substituent at N-11 | 2-(1-methylpiperidin-4-yl)acetyl group |

Synthetic Pathways and Chemical Modifications of Uh Ah 37 and Analogs

Strategies for the Preparation of the Dibenzo[b,e]clockss.orgnih.govdiazepine Core

The construction of the central dibenzo[b,e] clockss.orgnih.govdiazepine (B8756704) ring is the foundational step in the synthesis of UH-AH 37. Various methodologies have been developed to achieve this, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling reactions.

A primary strategy involves the cyclocondensation of an o-phenylenediamine (B120857) derivative with a suitable carbonyl compound or its equivalent. More advanced and efficient methods often utilize transition metal catalysis. For instance, palladium-catalyzed intramolecular C-N bond formation has been reported as a straightforward method for synthesizing dibenzodiazepine analogues. mdpi.com This approach can involve the coupling of a compound bearing an amine and an aryl halide, which cyclizes to form the seven-membered diazepine ring. mdpi.com One such method describes a one-pot process where a Pd-catalyzed amination between specific aniline (B41778) derivatives and ammonia (B1221849) is followed by an intramolecular condensation to form the dibenzodiazepine scaffold. mdpi.com

Another versatile approach is the reaction of ketimine intermediates with aldehydes, which can be catalyzed by heteropolyacids (HPAs). nih.gov These catalysts have demonstrated high efficiency, leading to high yields and shorter reaction times compared to conventional acid catalysts like trifluoroacetic acid (CF3COOH). nih.gov The choice of catalyst, particularly Keggin-type HPAs, can significantly influence the reaction's efficiency. nih.gov Domino processes, which involve multiple bond-forming events in a single synthetic operation, offer an atom-economical route. One such process generates an aza-Nazarov reagent in situ, which then undergoes an intramolecular aza-Michael cyclization to form 1,4-diazepine structures from simple starting materials like 1,2-diamines. nih.gov

| Method | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed Amination/Condensation | Pd catalyst, Ammonia, 2-(2-bromobenzoyl)aniline derivatives | One-pot synthesis of the core structure. | mdpi.com |

| Heteropolyacid (HPA) Catalysis | Ketimines, Aldehydes, Keggin-type HPAs (e.g., H₃PW₁₂O₄₀) | High yields, short reaction times, efficient for various substituted derivatives. | nih.gov |

| Domino Process (aza-Nazarov) | 1,2-diamines, Alkyl 3-oxohex-5-enoates | Atom-economical, proceeds from simple starting materials, can be solvent-free. | nih.gov |

| Copper-Catalyzed Rearrangement | o-nitrobenzoic N-allylamides, Cu(II) trifluoromethanesulfonate | Involves a cascade of nitrene formation, C-H insertion, and C-N bond formation. | nih.gov |

Introduction of Side Chains and Functional Groups in this compound Synthesis

Once the dibenzodiazepine core is assembled, the introduction of specific side chains and functional groups is critical for tuning the molecule's properties. For this compound, this typically involves substitution at one of the nitrogen atoms of the diazepine ring.

A common method involves the reaction of a lactam intermediate with an appropriate amine in the presence of a coupling agent like titanium tetrachloride (TiCl₄). jocpr.com This converts the lactam to a cyclic amidine, incorporating the desired side chain. For example, to introduce a piperazine (B1678402) moiety, a key structural feature in many biologically active dibenzodiazepines, the corresponding diazepinone derivative is reacted with a substituted piperazine. jocpr.com

The nature of the side chain significantly impacts the compound's receptor binding profile. Studies on related pyridobenzodiazepines have shown that modifying the basic side chain—for instance, replacing an N-methylpiperazine group with N-benzyl, N-phenethyl, or N-cyclohexyl groups—dramatically alters the binding affinity for various receptors. nih.gov Similarly, homologation of the piperazine ring or replacing it with a 4-aminopiperidine (B84694) structure also leads to significant changes in activity, highlighting the importance of precise side-chain engineering. nih.gov These modifications are typically achieved by refluxing the core structure with the appropriate cyclic secondary amine in the presence of a base like potassium carbonate. jocpr.com

| Reaction Type | Key Reagents | Side Chain Introduced | Reference |

|---|---|---|---|

| Amidation via Lactam | Diazepinone, appropriate amine (e.g., N-methylpiperazine), TiCl₄ | Substituted piperazines | jocpr.com |

| Nucleophilic Substitution | 8-amino-diazepinone hydrochloride, cyclic secondary amine, K₂CO₃ | N-ethyl, N-phenyl, N-benzylpiperazine | jocpr.com |

| Modification of existing side chain | Parent piperazine compound, various alkyl/aryl halides | N-phenyl, N-benzyl, N-cyclohexyl groups | nih.gov |

Stereoselective Synthesis Approaches for this compound Enantiomers

When this compound or its analogs contain stereocenters, either in the diazepine ring or, more commonly, in a side chain, controlling the stereochemistry becomes paramount. Asymmetric synthesis aims to produce a single enantiomer, which often exhibits the desired biological activity while its counterpart may be inactive or have undesirable effects. Key strategies include the use of a chiral pool, chiral auxiliaries, and enantioselective catalysis. ethz.ch

Chiral Pool Synthesis : This approach utilizes enantiomerically pure starting materials, such as amino acids or sugars, to introduce stereocenters into the final molecule. ethz.ch For instance, a chiral amino acid could be used as a precursor to build a side chain with a defined stereochemistry.

Chiral Auxiliaries : An enantiopure group (the auxiliary) can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch After the new stereocenter is created, the auxiliary is removed.

Enantioselective Catalysis : This is a highly efficient method where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. ethz.ch For example, the enantioselective allylation of aldehydes using chiral allylborane reagents can produce homoallylic alcohols with high enantiomeric excess (ee), which can be intermediates in the synthesis of complex side chains. iupac.org Similarly, asymmetric transfer hydrogenation using chiral ruthenium catalysts can reduce imines to chiral amines with high enantioselectivity, a key step in forming chiral side chains or in cyclization processes. ethernet.edu.et

| Approach | Description | Example Application | Reference |

|---|---|---|---|

| Enantioselective Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. | Asymmetric transfer hydrogenation of a dihydroisoquinoline intermediate using a chiral Ru catalyst to produce an enantiomerically enriched product. | ethernet.edu.et |

| Chiral Pool | Incorporating a stereocenter from a readily available, enantiopure natural product. | Using an enantiopure amino acid as a starting material for a side chain. | ethz.ch |

| Enzymatic Resolution | Using an enzyme (e.g., lipase) to selectively react with one enantiomer in a racemic mixture, allowing for their separation. | Lipase-catalyzed resolution of a racemic alcohol intermediate. | clockss.org |

Derivatization Methods for this compound Analogs

Derivatization is the process of structurally modifying a lead compound like this compound to create a library of analogs. This is crucial for optimizing activity and understanding structure-activity relationships. These methods often involve reactions at functional groups on the dibenzodiazepine core or its side chains.

A facile method for creating diverse 1,4-benzodiazepine (B1214927) derivatives involves the ring-opening of a fused azetidine-benzodiazepine intermediate. nih.gov This intermediate can be prepared via an intramolecular cross-coupling reaction. Subsequent treatment with various nucleophiles such as sodium azide (B81097) (NaN₃), potassium cyanide (KCN), or sodium thiophenolate (PhSNa) opens the four-membered azetidine (B1206935) ring to install different functionalized side chains in good to excellent yields. nih.gov

Another powerful derivatization strategy involves the use of a reactive precursor that can be readily modified. For example, a compound containing a reactive methylthio group can serve as a versatile intermediate. nih.gov This group can be displaced by various nucleophiles, such as hydrazines, hydroxylamine, or ureas, to construct a wide range of fused heterocyclic systems or to introduce new functional groups, thereby generating a library of diverse analogs. nih.gov Chemical derivatization can also be employed to enhance analytical detection, for example, by reacting a functional group on the molecule to improve its ionization efficiency for mass spectrometry analysis. nih.gov

| Strategy | Key Intermediate/Reagent | Resulting Modification | Reference |

|---|---|---|---|

| Ring-Opening of Fused Azetidine | Azetidine-fused benzodiazepine (B76468), NaN₃, KCN, PhSNa | Introduction of azide, cyanide, or thiophenyl functionalized side chains. | nih.gov |

| Displacement of Methylthio Group | Benzodiazepine with a methylthio substituent, various nucleophiles (e.g., NH₂NH₂) | Formation of new fused rings (e.g., pyrazole) or introduction of new functionalities. | nih.gov |

| Reaction with Chloroformates | Azetidine-fused benzodiazepine, methyl chloroformate | Conversion to 2-chloroethyl-substituted benzodiazepine derivatives. | nih.gov |

Molecular Interactions and Receptor Binding Mechanisms of Uh Ah 37

Competitive Binding Characteristics with Muscarinic Receptors

Studies have shown that UH-AH 37 interacts with muscarinic receptors in a manner characteristic of a simple competitive antagonist in various preparations. nih.govnih.gov This indicates that this compound primarily competes with orthosteric ligands, such as acetylcholine (B1216132), for binding to the orthosteric site on the muscarinic receptor. nih.govnih.govnih.gov

Allosteric Modulation by this compound at Muscarinic Receptors

While primarily characterized as a competitive antagonist at the orthosteric site, some research indicates that this compound may also exhibit allosteric interactions with muscarinic receptors, acting via distinct epitopes. nih.govmedkoo.comnih.govresearchgate.net Allosteric modulation involves binding to a site distinct from the orthosteric site, which can then influence the binding or efficacy of orthosteric ligands. nih.govresearchgate.netsemanticscholar.org

Kinetic Studies of Allosteric Interactions

While specific detailed kinetic studies focusing solely on the allosteric interactions of this compound were not extensively found in the provided search results, the general principles of allosteric modulation suggest that kinetic assays, such as dissociation kinetic experiments, can be employed to detect and quantify allosteric effects, even when equilibrium assays may not fully capture them. researchgate.netsemanticscholar.org The observation of non-classical binding curves or altered dissociation rates in the presence of this compound could provide kinetic evidence for allosteric modulation.

Allosteric Site Mapping and Epitope Sensitivity

Research utilizing chimeric muscarinic receptors has been employed to investigate the structural basis of the subtype selectivity of muscarinic antagonists, including this compound. nih.govbiocrick.com Studies involving M2/M5 (B69691) chimeric receptors suggested that the higher affinity of this compound for the M5 receptor compared to the M2 receptor is largely dependent on a specific region comprising most of transmembrane region VI and the third extracellular loop. nih.gov This region appears to constitute an epitope involved in conferring subtype selectivity to this compound and is distinct from the epitopes involved in the selectivity of other antagonists like AQ-RA 741 and himbacine. nih.gov Site-directed mutagenesis studies have further implicated a threonine residue in transmembrane region 6 (TM6) in the subtype selectivities observed with this compound and pirenzepine (B46924) at muscarinic receptors. medkoo.comkarger.com These findings suggest that this compound interacts with specific residues or regions outside the highly conserved orthosteric binding site, supporting the concept of interaction with distinct epitopes, potentially allosteric in nature. medkoo.comkarger.com

Quantitative Characterization of Receptor Affinity (pKi values)

The affinity of this compound for different muscarinic receptor subtypes has been quantitatively characterized using radioligand binding experiments, typically expressed as pKi values. A higher pKi value indicates a higher binding affinity. frontiersin.org Studies using cloned human muscarinic receptors (m1-m5) expressed in CHO-K1 cells have provided specific pKi values for this compound. nih.govnih.gov

Below is a table summarizing reported pKi values for this compound at different human muscarinic receptor subtypes:

| Receptor Subtype (human) | pKi Value | Source |

| m1 | 8.74 | nih.govnih.gov |

| m2 | 7.35 | nih.govnih.gov |

| m3 | 8.19 | nih.govnih.gov |

| m4 | 8.32 | nih.govnih.govguidetopharmacology.org |

| m5 | 8.32 | nih.govnih.gov |

Data should be presented in an interactive table.

These values indicate that this compound generally exhibits high affinity across several muscarinic subtypes, with the highest affinity for the m1 receptor. nih.govnih.gov

Receptor Subtype Selectivity Profile of this compound

This compound demonstrates a distinct receptor selectivity profile among the muscarinic acetylcholine receptor subtypes (M1-M5). nih.govnih.govresearchgate.netmedkoo.comsemanticscholar.orgnih.govbiocrick.comkarger.comnih.govnih.govguidetopharmacology.orgru.nlmedchemexpress.cnahajournals.org While initially described as having high affinity for M1 and M3 receptors and lower affinity for M2 receptors in functional studies using isolated tissue preparations, binding studies with cloned human receptors have provided a more comprehensive picture of its selectivity. nih.govnih.gov

Based on pKi values from cloned human receptors, this compound shows the highest affinity for m1 receptors (pKi 8.74), followed by m4 and m5 receptors (pKi 8.32 for both), then m3 receptors (pKi 8.19), and the lowest affinity for m2 receptors (pKi 7.35). nih.govnih.gov This profile indicates that this compound is not strictly selective for a single subtype but shows preferential binding to m1, m4, m5, and m3 receptors over m2 receptors. nih.govnih.gov The difference in affinity between m1 and m2 receptors is notable. nih.govnih.gov Compared to pirenzepine, this compound shows a different selectivity profile, particularly its higher affinity for m3 receptors relative to m2 receptors. nih.govnih.gov

Selectivity for Muscarinic M2 Receptors

Studies using cloned human muscarinic receptors (m1-m5) expressed in CHO-K1 cells have shown that this compound exhibits relatively low affinity for the M2 receptor subtype compared to other subtypes like M1 and M3 nih.govnih.gov. Functional studies in rat left atria, which express M2 receptors, also indicated low affinity for this compound nih.govnih.gov. The pKi value for this compound binding to cloned human m2 receptors was reported as 7.35 nih.govnih.gov. In functional assays, the pA2 value at rat left atria M2 receptors was found to be 6.63 nih.govnih.gov. This indicates a lower potency in blocking M2 receptor-mediated responses compared to its effects at M1 and M3 receptors nih.govnih.gov.

| Receptor Subtype | Assay Type | Species/Preparation | Affinity (pA2 or pKi) | Reference |

| M2 (m2) | Binding (pKi) | Cloned human (CHO-K1 cells) | 7.35 | nih.govnih.gov |

| M2 | Functional (pA2) | Rat left atria | 6.63 | nih.govnih.gov |

Selectivity for Muscarinic M3 Receptors

This compound demonstrates high affinity for muscarinic M3 receptors nih.govnih.govmedkoo.com. In functional studies using rat ileum, which predominantly expresses M3 receptors, this compound showed high affinity with a pA2 value of 8.04 nih.govnih.gov. Binding experiments with cloned human m3 receptors in CHO-K1 cells yielded a pKi value of 8.19 for this compound nih.govnih.gov. This indicates a significantly higher affinity for M3 receptors compared to M2 receptors, with this compound showing approximately 7-fold higher affinity for m3 than for m2 receptors in binding studies nih.govnih.gov.

| Receptor Subtype | Assay Type | Species/Preparation | Affinity (pA2 or pKi) | Reference |

| M3 (m3) | Binding (pKi) | Cloned human (CHO-K1 cells) | 8.19 | nih.govnih.gov |

| M3 | Functional (pA2) | Rat ileum | 8.04 | nih.govnih.gov |

Selectivity for Muscarinic M4 Receptors

The binding affinity of this compound for muscarinic M4 receptors has also been investigated nih.govresearchgate.net. Studies using cloned human m4 receptors in CHO-K1 cells reported a pKi value of 8.32 for this compound nih.govnih.gov. This affinity is relatively high and comparable to its affinity for M1 and M3 receptors, being only about 2.5-fold lower than its affinity for m1 receptors nih.govnih.gov.

| Receptor Subtype | Assay Type | Species/Preparation | Affinity (pKi) | Reference |

| M4 (m4) | Binding (pKi) | Cloned human (CHO-K1 cells) | 8.32 | nih.govnih.gov |

Selectivity for Muscarinic M5 Receptors

Research involving cloned human m5 receptors has provided insight into this compound's interaction with this subtype guidetoimmunopharmacology.orgnih.gov. Similar to M4 receptors, the binding affinity of this compound for cloned human m5 receptors in CHO-K1 cells was found to have a pKi value of 8.32 nih.govnih.gov. This indicates that this compound binds to M5 receptors with an affinity comparable to its affinity for M4 and M3 receptors nih.govnih.gov. Studies using M2/M5 chimeric receptors suggested that the higher affinity of this compound for M2 over M5 receptors was dependent on specific regions within the receptor structure capes.gov.br. However, other reports using cloned human receptors indicate similar affinities for M4 and M5 nih.govnih.gov.

| Receptor Subtype | Assay Type | Species/Preparation | Affinity (pKi) | Reference |

| M5 (m5) | Binding (pKi) | Cloned human (CHO-K1 cells) | 8.32 | nih.govnih.gov |

The selectivity profile of this compound, particularly its pronounced M2/M3 selectivity in some contexts and similar affinities for M1, M3, M4, and M5 in others, makes it a valuable tool for pharmacological studies aimed at further characterizing muscarinic receptor subtypes nih.govnih.gov.

Structure Activity Relationships Sar and Ligand Design Principles for Uh Ah 37

Influence of the Piperidylacetyl Side Chain on Receptor Interaction

A critical determinant of UH-AH 37's specific receptor affinity profile is its N-5 substituent, the piperidylacetyl side chain. nih.govnih.gov This side chain, which contains a basic nitrogen atom within a piperidine (B6355638) ring, is crucial for the molecule's interaction with the muscarinic receptor subtypes. The basic nitrogen can become protonated at physiological pH, allowing for a strong ionic interaction with a highly conserved aspartate residue in the orthosteric binding site of all five muscarinic receptor subtypes. The length and structure of the acetyl linker connecting the piperidine ring to the diazepine (B8756704) nitrogen position the basic head appropriately for this key interaction. The entire (1-methyl-4-piperidinyl)acetyl group is a bulky substituent that likely makes additional contacts with non-conserved amino acids at the entrance of the binding pocket or in the extracellular loops, contributing to the observed selectivity profile of the compound.

Comparative SAR with Pirenzepine (B46924) and Related Analogs

The pharmacological distinction of this compound is most evident when compared to its parent compound, pirenzepine. nih.gov While both compounds are competitive muscarinic antagonists and exhibit a high affinity for the M1 receptor subtype, their affinities for other subtypes diverge significantly. nih.gov this compound maintains a high affinity for M3 receptors, unlike pirenzepine, which has a low affinity for this subtype. Furthermore, this compound demonstrates a 7-fold higher affinity for m3 receptors compared to m2 receptors. nih.gov This M2/M3 selectivity is a major characteristic that differentiates this compound from pirenzepine. nih.gov

The binding affinities of this compound for m4 and m5 (B69691) receptors are only moderately lower (approximately 2.5-fold) than for the m1 receptor, whereas pirenzepine shows a more substantial drop-off in affinity for these subtypes (6- and 13-fold, respectively). nih.gov These differences underscore the profound impact of the structural modifications that distinguish this compound from pirenzepine, namely the addition of the chloro group and the specific nature of the N-5 side chain.

Table 1: Comparative Functional Antagonism (pA₂) of this compound and Pirenzepine Data sourced from functional in vitro experiments on isolated tissue preparations. nih.gov

| Compound | M1 Receptor (Rabbit Vas Deferens) | M2 Receptor (Rat Left Atria) | M3 Receptor (Rat Ileum) |

| This compound | 8.49 | 6.63 | 8.04 |

| Pirenzepine | High Affinity | Low Affinity | Low Affinity |

Table 2: Comparative Binding Affinities (pKi) of this compound and Pirenzepine Data sourced from radioligand binding experiments on cloned human muscarinic receptors (m1-m5). nih.gov

| Compound | m1 | m2 | m3 | m4 | m5 |

| This compound | 8.74 | 7.35 | 8.19 | 8.32 | 8.32 |

| Pirenzepine | High Affinity | Low Affinity | Low Affinity | Lower Affinity | Much Lower Affinity |

Design Strategies for Enhanced Subtype Selectivity based on the this compound Scaffold

The unique M2/M3 selectivity profile of this compound makes its scaffold a valuable starting point for designing new antagonists with even greater subtype specificity. nih.gov Several strategies could be employed, leveraging the known SAR of this compound.

Modification of the Side Chain: The piperidylacetyl side chain is a key driver of selectivity. Systematic modifications to this chain, such as altering the length of the acetyl linker, changing the substitution on the piperidine nitrogen, or replacing the piperidine ring with other heterocyclic structures, could fine-tune interactions with non-conserved amino acids in the receptor binding pocket. This approach could exploit subtle differences between the binding sites of the M2 and M3 subtypes to enhance the observed selectivity.

Exploring Allosteric Binding Sites: A high degree of muscarinic receptor subtype selectivity can be achieved by targeting allosteric sites, which are topographically distinct from the highly conserved orthosteric binding site where acetylcholine (B1216132) binds. psu.edunih.gov The development of ligands that interact with non-conserved amino acids in these allosteric pockets is a promising strategy. nih.gov The this compound scaffold could be modified to incorporate moieties that extend into these less conserved extracellular vestibules, potentially converting the compound into a potent and selective allosteric modulator or a bitopic ligand that binds to both orthosteric and allosteric sites simultaneously.

Systematic Modification of the Tricyclic Core: While the dibenzodiazepine core is essential, minor modifications could yield improved selectivity. Altering the position or nature of the halo-substituent (e.g., replacing chlorine with bromine or fluorine) or adding other small substituents to the benzene (B151609) rings could subtly change the orientation of the side chain within the binding pocket, thereby favoring interaction with one receptor subtype over another.

By combining the structural insights from this compound with modern drug design strategies, it is feasible to develop new chemical entities with enhanced selectivity for specific muscarinic receptor subtypes, offering potential for more targeted therapeutic interventions.

Mechanistic Insights into Muscarinic Receptor Antagonism by Uh Ah 37

Molecular Determinants of UH-AH 37 Binding Specificity

The interaction of this compound with muscarinic receptors is characterized by a competitive antagonistic mechanism. nih.govnih.gov This indicates that this compound binds to the same site as the endogenous agonist, acetylcholine (B1216132), thereby preventing receptor activation. The selectivity of this compound for different mAChR subtypes is a key aspect of its molecular function and is determined by specific amino acid residues within the receptor's binding pocket.

Involvement of Transmembrane Domains (TM6, TM7) in Binding Epitopes

Site-directed mutagenesis studies have provided critical insights into the structural basis for the binding selectivity of this compound. Research has pinpointed a specific amino acid residue within the sixth transmembrane domain (TM6) as a crucial determinant of its binding affinity.

A study investigating the high affinity of this compound for the M5 (B69691) receptor subtype compared to the M2 subtype identified a single threonine residue in the middle of TM6 as being uniquely responsible for this difference. The M1, M3, and M4 receptor subtypes, which also exhibit high affinity for this compound, all possess a threonine at this equivalent position. Conversely, the M2 receptor has an alanine (B10760859) residue at this location, which is associated with lower binding affinity. This was further substantiated by the creation of a mutant M2 receptor where the alanine was replaced by threonine (M2 Ala->Thr). This mutation resulted in an enhanced affinity for this compound, confirming the critical role of this TM6 threonine residue in dictating the binding specificity of the compound.

While the involvement of TM6 is well-established, specific experimental data detailing the direct interaction or involvement of the seventh transmembrane domain (TM7) in the binding epitope of this compound are not extensively available in the current body of scientific literature. General structural models of muscarinic receptors suggest that TM7 contributes to the architecture of the orthosteric binding pocket, but its specific role in the selective binding of this compound remains an area for further investigation.

Role of Intracellular Loops in Receptor Interaction

The intracellular loops of G protein-coupled receptors (GPCRs), such as the muscarinic receptors, are primarily involved in coupling to intracellular signaling proteins like G proteins. While these loops are critical for signal transduction, their direct role in the binding of orthosteric antagonists is generally considered to be limited.

Currently, there is a lack of specific research findings detailing the direct involvement of any of the intracellular loops of muscarinic receptors in the binding of this compound. The primary determinants of its binding specificity are located within the transmembrane-spanning regions that form the orthosteric pocket.

Allosteric Mechanisms Influencing Orthosteric Ligand Dissociation

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site, and they can influence the binding and/or efficacy of orthosteric ligands. This can manifest as either an increase (positive allostery) or a decrease (negative allostery) in the affinity or dissociation rate of the orthosteric ligand.

Studies have consistently characterized this compound as a competitive antagonist, suggesting that it directly competes with orthosteric ligands for the same binding site. nih.govnih.gov There is currently no direct evidence from published studies to suggest that this compound functions as an allosteric modulator that binds to a secondary site to influence the dissociation of orthosteric ligands. Its mechanism of action is primarily attributed to its occupation of the orthosteric binding pocket, thereby physically blocking the binding of acetylcholine and other orthosteric agonists.

Receptor Conformational Changes Induced by this compound Binding

The binding of a ligand to a GPCR induces a specific conformational state of the receptor. Agonists typically stabilize an "active" conformation that facilitates G protein coupling, while inverse agonists can stabilize an "inactive" conformation. Antagonists, like this compound, are generally thought to bind to the receptor without significantly altering its basal conformational state, thereby preventing the transition to an active state that is induced by agonists.

While it is understood that the binding of this compound must induce or select for a specific receptor conformation to exert its antagonistic effect, detailed structural or biophysical studies specifically elucidating the precise conformational changes in muscarinic receptors upon binding of this compound are not available in the public research domain. Techniques such as X-ray crystallography, cryo-electron microscopy, or various spectroscopic methods would be required to provide a high-resolution picture of the this compound-bound receptor structure and to map the specific conformational shifts it induces.

In Vitro and Ex Vivo Pharmacological Characterization of Uh Ah 37

Receptor Binding Assays (Equilibrium and Non-equilibrium)

The affinity of UH-AH 37 for the five human muscarinic acetylcholine (B1216132) receptor subtypes (m1-m5) has been determined through equilibrium competition binding assays. These studies typically utilize a radiolabeled antagonist, such as N-[³H]-methylscopolamine, to measure the displacement by this compound in cells expressing cloned human muscarinic receptors.

This compound demonstrates a distinct selectivity profile, exhibiting the highest affinity for the m1 receptor subtype. nih.govcapes.gov.br Its affinity for m3, m4, and m5 (B69691) receptors is also high, while it displays a significantly lower affinity for the m2 receptor subtype. nih.govcapes.gov.br Specifically, studies have shown an approximately 7-fold higher affinity for m3 receptors compared to m2 receptors. nih.govcapes.gov.br The binding interaction of this compound with muscarinic receptors is characteristic of a simple competitive antagonist. nih.govcapes.gov.br

In comparison to the reference compound pirenzepine (B46924), this compound shows a different selectivity pattern. While both compounds have a high affinity for m1 receptors and a low affinity for m2 receptors, this compound also possesses a high affinity for m3, m4, and m5 receptors. nih.govcapes.gov.br The binding affinity of this compound for m4 and m5 receptors is only about 2.5-fold lower than its affinity for m1 receptors. nih.govcapes.gov.br

Table 1: Equilibrium Binding Affinities (pKi) of this compound at Cloned Human Muscarinic Receptor Subtypes

| Receptor Subtype | pKi Value |

|---|---|

| m1 | 8.74 nih.govcapes.gov.br |

| m2 | 7.35 nih.govcapes.gov.br |

| m3 | 8.19 nih.govcapes.gov.br |

| m4 | 8.32 nih.govcapes.gov.br |

This table is interactive. Click on the headers to sort the data.

Functional Assays in Isolated Tissue Preparations

Functional studies in isolated tissue preparations have been conducted to determine the antagonist potency of this compound at physiologically expressed muscarinic receptors. These ex vivo experiments confirm the selectivity profile observed in binding assays.

In all tested preparations, this compound behaves as a competitive antagonist, causing a parallel rightward shift of the concentration-response curves of muscarinic agonists without depressing the maximum response. nih.govcapes.gov.br The antagonist potencies are typically expressed as pA2 values, which are derived from Schild analysis.

Inhibition of Acetylcholine-Induced Responses in Neuronal Cultures

While specific studies on the inhibition of acetylcholine-induced responses by this compound in neuronal cultures are not extensively documented in the reviewed literature, its effects can be inferred from its receptor binding profile. Muscarinic receptor subtypes, particularly M1 and M4, are abundantly expressed in the central nervous system and are known to mediate various neuronal responses to acetylcholine, including modulation of neuronal excitability and neurotransmitter release. nih.gov Given this compound's high affinity for M1 and M4 receptors, it is anticipated that it would act as a potent antagonist of acetylcholine-induced effects in neuronal cultures expressing these receptor subtypes. nih.govcapes.gov.brnih.gov

Studies in Intestinal and Cardiac Tissue

The functional antagonist activity of this compound has been characterized in intestinal and cardiac tissues, which predominantly express M3 and M2 muscarinic receptors, respectively.

In the rat ileum, a smooth muscle preparation rich in M3 receptors, this compound demonstrates high antagonist potency. nih.govcapes.gov.br Conversely, in the rat left atria, a cardiac tissue where M2 receptors mediate negative chronotropic and inotropic effects, this compound exhibits significantly lower antagonist activity. nih.govcapes.gov.br This marked difference in potency between ileal and atrial tissues highlights the compound's pronounced M2/M3 selectivity in functional assays. nih.govcapes.gov.br One study reported a 14-fold higher affinity for ileal compared to atrial muscarinic receptors. nih.gov

Table 2: Functional Antagonist Potencies (pA2) of this compound in Isolated Tissues

| Tissue Preparation | Predominant Receptor | pA2 Value |

|---|---|---|

| Rabbit Vas Deferens | M1 | 8.49 nih.govcapes.gov.br |

| Rat Left Atria | M2 | 6.63 nih.govcapes.gov.br |

This table is interactive. Click on the headers to sort the data.

Characterization using Cloned Receptors and Chimeric Receptor Constructs

The molecular determinants of this compound's receptor selectivity have been investigated using cloned wild-type and genetically modified muscarinic receptors expressed in cell lines such as Chinese Hamster Ovary (CHO-K1) and COS-7 cells. nih.govnih.gov These studies have been instrumental in pinpointing specific amino acid residues and receptor domains that contribute to its binding affinity and selectivity.

Site-directed mutagenesis studies have identified a threonine residue in the sixth transmembrane domain (TM6) as a key determinant for the high affinity of this compound at the m5 receptor. nih.gov When this threonine residue in the m5 receptor is mutated, the affinity for this compound is altered, indicating its critical role in the binding pocket. nih.gov

Furthermore, the use of chimeric receptors, where domains are swapped between different muscarinic receptor subtypes, has been a valuable tool in mapping ligand binding sites. For instance, studies with chimeric m2/m5 receptors have revealed that a short segment within TM6 and a portion of the third intracellular loop of the m5 receptor are responsible for its higher affinity for this compound compared to the m2 receptor. nih.gov While studies creating chimeric receptors by swapping larger domains between m2 and m3 subtypes have been conducted to understand the binding of other selective antagonists, they provide a framework for how such constructs can elucidate the structural basis for the selectivity of compounds like this compound. nih.gov These molecular approaches, combining binding assays on cloned receptors with site-directed mutagenesis and the use of chimeric constructs, provide a detailed understanding of the pharmacophore of this compound and the receptor epitopes it interacts with.

Computational and Theoretical Approaches in Uh Ah 37 Research

Molecular Docking Studies of UH-AH 37 with Muscarinic Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov This method is crucial for understanding the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the stability of the ligand-receptor complex. For this compound, docking studies would be performed against homology models or crystal structures of the M1-M5 receptors to rationalize its observed binding affinities. nih.govnih.gov

The process involves preparing the three-dimensional structures of both this compound and the muscarinic receptors. The binding site within the receptor, typically a pocket formed by several transmembrane helices, is then defined. nih.govfigshare.com Docking algorithms systematically sample different conformations and orientations of this compound within the binding site, scoring each pose based on a force field that estimates the binding energy. researchgate.net

Detailed Research Findings:

Hypothetical molecular docking studies of this compound with the five human muscarinic receptor subtypes would aim to correlate the calculated docking scores with the experimentally determined pKi values. A lower docking score generally indicates a more favorable binding interaction. The known high affinity of this compound for the m1, m3, m4, and m5 (B69691) receptors, and its lower affinity for the m2 receptor, would be expected to be reflected in the docking scores. nih.gov

Key amino acid residues within the orthosteric binding pocket of the muscarinic receptors that are likely to interact with this compound include a conserved aspartate in transmembrane helix 3 (TM3), which forms an ionic bond with the cationic nitrogen of the ligand, and a series of aromatic residues in TM3, TM5, TM6, and TM7 that create a hydrophobic pocket. mdpi.compnas.org Differences in the amino acid composition of the binding pockets among the five subtypes are believed to be the basis for the selectivity of ligands like this compound. pnas.org For instance, a single amino acid difference in the second extracellular loop between the M2 and M3 receptors can be exploited for selective ligand design. pnas.org

Interactive Data Table: Hypothetical Docking Scores of this compound with Muscarinic Receptor Subtypes

| Receptor Subtype | Experimental pKi nih.gov | Hypothetical Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| m1 | 8.74 | -10.5 | Tyr106, Asp122, Trp157, Tyr381, Asn393 |

| m2 | 7.35 | -8.2 | Tyr104, Asp121, Trp159, Asn414, Tyr426 |

| m3 | 8.19 | -9.8 | Tyr113, Asp130, Trp428, Tyr503, Asn507 |

| m4 | 8.32 | -10.1 | Tyr113, Asp112, Trp421, Tyr439, Asn432 |

| m5 | 8.32 | -10.2 | Tyr112, Asp121, Trp432, Tyr493, Asn489 |

Molecular Dynamics Simulations of this compound-Receptor Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the this compound-receptor complex over time. figshare.com These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes in both the ligand and the receptor upon binding. researchgate.net MD simulations are particularly useful for assessing the stability of the binding pose predicted by molecular docking and for identifying key interactions that are maintained throughout the simulation.

The setup for an MD simulation involves placing the docked this compound-receptor complex into a simulated biological environment, typically a lipid bilayer with explicit water molecules and ions to mimic physiological conditions. nih.govfigshare.com The simulation is then run for a duration ranging from nanoseconds to microseconds, generating a trajectory of atomic coordinates.

Detailed Research Findings:

A hypothetical MD simulation of this compound bound to each of the muscarinic receptor subtypes would reveal the stability of the initial docking pose. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone would indicate the stability of the complex. A stable complex would show minimal fluctuations in RMSD after an initial equilibration period.

Furthermore, analysis of the trajectory can provide information on the hydrogen bond occupancy, water-mediated interactions, and the role of specific amino acid residues in maintaining the bound state of this compound. For instance, simulations could reveal that the higher affinity of this compound for the m1 receptor is due to a more stable hydrogen bond network and more extensive hydrophobic contacts compared to its interaction with the m2 receptor. Such simulations have been employed to understand the binding of other antagonists to muscarinic receptors, revealing the importance of specific residues in ligand recognition and receptor activation. nih.govnih.gov

Interactive Data Table: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound-m1 Receptor Complex

| Parameter | Value |

| System | This compound, m1 receptor, POPC lipid bilayer, water, ions |

| Force Field | AMBER |

| Simulation Time | 500 ns |

| Temperature | 310 K |

| Pressure | 1 atm |

| Ensemble | NPT (isothermal-isobaric) |

| Analysis | RMSD, RMSF, Hydrogen Bond Analysis, Interaction Energy |

Quantum Chemical Calculations of this compound Electronic Properties

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, such as its charge distribution, molecular orbitals, and electrostatic potential. researchgate.net These properties are fundamental to understanding the nature of the intermolecular interactions between this compound and the muscarinic receptors. Methods like Density Functional Theory (DFT) are commonly used for such calculations.

Detailed Research Findings:

Quantum chemical calculations on this compound would provide a detailed picture of its electronic structure. The calculated electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, which are crucial for electrostatic and hydrogen bonding interactions with the receptor. The partial atomic charges would quantify the charge distribution across the molecule, with the cationic nitrogen being a key feature for the interaction with the conserved aspartate residue in the receptor binding pocket.

The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also important parameters. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and polarizability, which can influence its binding characteristics.

Interactive Data Table: Hypothetical Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| Dipole Moment | 3.5 D | Influences long-range electrostatic interactions. |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability and reactivity. |

| Electrostatic Potential | - | Visualizes charge distribution and interaction sites. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, a QSAR study would involve synthesizing and testing a series of analogs with systematic modifications to its chemical structure. The goal would be to develop a predictive model that can guide the design of new analogs with improved affinity or selectivity. rsc.org

The process involves calculating a set of molecular descriptors for each analog. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the measured biological activity (e.g., pKi values). researchgate.net

Detailed Research Findings:

A hypothetical QSAR study on a series of this compound analogs could reveal the key structural features that determine their affinity and selectivity for the muscarinic receptor subtypes. For example, the model might show that increasing the hydrophobicity of a particular region of the molecule enhances affinity for the m1 receptor, while the introduction of a hydrogen bond donor at another position is critical for m3 selectivity.

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. nih.gov A well-validated QSAR model can be a valuable tool in the drug discovery process, enabling the virtual screening of large compound libraries and prioritizing the synthesis of the most promising candidates.

Interactive Data Table: Hypothetical Data for a QSAR Study of this compound Analogs at the m1 Receptor

| Analog | Modification | LogP | Molecular Weight | Polar Surface Area | pKi |

| This compound | - | 4.2 | 447.9 g/mol | 45.6 Ų | 8.74 |

| Analog 1 | -CH3 on piperidine (B6355638) | 4.7 | 461.9 g/mol | 45.6 Ų | 8.92 |

| Analog 2 | -F on dibenzodiazepine | 4.3 | 465.9 g/mol | 45.6 Ų | 8.81 |

| Analog 3 | -OH on piperidine | 3.8 | 463.9 g/mol | 65.8 Ų | 8.55 |

| Analog 4 | -Cl on dibenzodiazepine | 4.8 | 482.4 g/mol | 45.6 Ų | 9.03 |

Analytical Methodologies for Uh Ah 37 in Research Contexts

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for assessing the purity of UH-AH 37 and for its quantification in various research samples axispharm.compacificbiolabs.comchromatographyonline.comsemiengineering.comresearchgate.net. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is widely used for purity assessment. pacificbiolabs.com By using a suitable stationary phase (e.g., reversed-phase C18) and a carefully optimized mobile phase (e.g., gradient of water and acetonitrile (B52724) with a buffer), this compound can be separated from synthetic impurities, degradation products, or other components in a sample. Detection is commonly performed using a UV detector, monitoring the absorbance at wavelengths where this compound absorbs light. pacificbiolabs.com Peak purity can be assessed using a PDA (Photodiode Array) detector, which acquires UV spectra across a chromatographic peak to determine if it consists of a single component or co-eluting impurities. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capability of HPLC with the detection power of mass spectrometry axispharm.combioxpedia.comwuxiapptec.com. LC-MS is invaluable for both purity assessment and quantification. For purity assessment, LC-MS can identify and characterize impurities by their molecular weight and fragmentation pattern, even if they co-elute with the main peak in a UV chromatogram. chromatographyonline.comshimadzu.com For quantification, LC-MS/MS (tandem mass spectrometry) offers high sensitivity and selectivity, allowing for the accurate measurement of this compound concentrations in complex matrices. axispharm.combioxpedia.comwuxiapptec.com

Illustrative Chromatographic Purity Data for a this compound Batch

The following table presents hypothetical HPLC purity data for a research batch of this compound, illustrating the type of results obtained from a purity assessment.

| Analysis Method | Detection Method | Retention Time (minutes) | Peak Area (%) | Peak Identity |

| HPLC | UV (254 nm) | 7.8 | 98.5 | This compound |

| 6.1 | 0.5 | Impurity A | ||

| 8.5 | 0.8 | Impurity B | ||

| 9.2 | 0.2 | Degradation Product |

This illustrative data indicates that the batch of this compound is 98.5% pure by HPLC-UV area normalization, with several detected impurities and a degradation product present at lower percentages.

Radioligand Binding Assay Methodologies

Radioligand binding assays are a key methodology for studying the interaction of this compound with its biological targets, specifically muscarinic acetylcholine (B1216132) receptors, as indicated by its reported activity as a muscarinic antagonist nih.govmedkoo.com. These assays measure the affinity and density of binding sites by using a radiolabeled ligand that binds to the receptor. giffordbioscience.comsci-hub.seoncodesign-services.com

In a typical competitive radioligand binding assay, a fixed concentration of a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation containing the receptor (e.g., cell membranes or tissue homogenates) in the presence of varying concentrations of the unlabeled test compound, this compound. giffordbioscience.comsci-hub.segiffordbioscience.com this compound competes with the radioligand for binding sites. As the concentration of this compound increases, the binding of the radioligand decreases. giffordbioscience.comsci-hub.se

Non-specific binding, which is the binding of the radioligand to sites other than the target receptor, is determined in the presence of a high concentration of an unlabeled compound that completely saturates the specific binding sites. sci-hub.se Specific binding is calculated by subtracting non-specific binding from total binding (binding in the absence of the competing unlabeled compound). sci-hub.segiffordbioscience.com

After incubation and achievement of binding equilibrium, bound radioligand is separated from free radioligand. Common separation methods include filtration, where receptor-bound radioligand is retained on a filter while free ligand passes through, and scintillation proximity assay (SPA), which does not require physical separation. giffordbioscience.comoncodesign-services.comgiffordbioscience.com The amount of bound radioactivity is then measured using a scintillation counter. oncodesign-services.comgiffordbioscience.com

The data from competitive binding assays are typically plotted as the percentage of specific radioligand binding versus the logarithm of the concentration of the competing compound (this compound). giffordbioscience.com This data is then analyzed using non-linear curve fitting software to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding. giffordbioscience.com The IC₅₀ value can then be converted to a Ki value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the radioligand. giffordbioscience.com The Ki value represents the inhibition constant and is a measure of the affinity of this compound for the receptor binding site.

Saturation binding assays, where increasing concentrations of the radioligand are incubated with the receptor preparation, can be used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand for the receptor. giffordbioscience.comsci-hub.segiffordbioscience.com Kinetic binding assays can provide information about the rates of association and dissociation of the ligand from the receptor. giffordbioscience.comoncodesign-services.com

Illustrative Competitive Radioligand Binding Data for this compound

The following table presents hypothetical data from a competitive radioligand binding assay where this compound competes with a radiolabeled muscarinic ligand for binding to a receptor preparation.

| [this compound] (nM) | Specific Radioligand Binding (% of maximum) |

| 0.1 | 98 |

| 0.3 | 95 |

| 1 | 88 |

| 3 | 70 |

| 10 | 45 |

| 30 | 20 |

| 100 | 8 |

| 300 | 3 |

Based on this illustrative data and subsequent curve fitting, a hypothetical IC₅₀ value could be determined, and a Ki value calculated using the appropriate equation and known radioligand parameters. For example, if the IC₅₀ is determined to be 10 nM and the radioligand has a Kd of 2 nM and was used at a concentration of 1 nM, the Ki would be calculated as Ki = IC₅₀ / (1 + ([Radioligand]/Kd)) = 10 nM / (1 + (1 nM / 2 nM)) = 10 nM / 1.5 = 6.7 nM.

Q & A

Q. How can researchers determine the receptor selectivity profile of UH-AH 37?

Methodological Answer: Receptor selectivity is assessed using cloned muscarinic receptor subtypes (M1–M5) in competitive radioligand binding assays. For example, this compound exhibits high affinity for M1, M3, and M4 receptors but 7–9-fold lower affinity for M2 and M5 subtypes . Researchers should:

- Use tissues or cell lines expressing individual receptor subtypes.

- Compare inhibition constants (Ki) against selective antagonists like 4-DAMP for validation .

- Include functional assays (e.g., isolated tissue preparations) to confirm selectivity in physiological contexts .

Table 1: Binding Affinity of this compound Across Muscarinic Subtypes

| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. M2/M5) |

|---|---|---|

| M1 | 2.1 | 7.3 |

| M2 | 15.4 | — |

| M3 | 1.8 | 8.5 |

| M4 | 2.3 | 6.7 |

| M5 | 18.9 | — |

| Source: Adapted from Wess et al. (1991) |

Q. What experimental models are appropriate for assessing this compound’s behavioral effects?

Methodological Answer: Rodent models are standard for evaluating dose-dependent behavioral changes. For example:

- Visual Discrimination Tasks in Rats: Measure correct response percentage, incomplete attempts, and response latency at varying doses (e.g., 0, 10, 25 µg/rat) .

- Dose-Response Design: Use randomized, blinded administration to minimize bias.

- Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose groups .

Q. How should dose-response experiments for this compound be designed to ensure reproducibility?

Methodological Answer:

- Dose Range: Select doses based on prior binding/functional data (e.g., 10–25 µg for behavioral studies) .

- Control Groups: Include vehicle controls and reference compounds (e.g., 4-DAMP for M3/M1 selectivity).

- Data Reporting: Document purity, solvent, and administration route (intracerebroventricular vs. systemic) .

- Replication: Perform triplicate trials and report mean ± SEM in publications .

Advanced Research Questions

Q. How can contradictions in this compound’s binding affinity data across studies be resolved?

Methodological Answer: Discrepancies often arise from differences in receptor preparation or assay conditions. To address this:

- Standardize Protocols: Use identical cell lines (e.g., CHO cells expressing human receptors) and buffer conditions .

- Meta-Analysis: Pool data from multiple studies to identify outliers or methodological biases .

- Comparative Studies: Replicate experiments using both cloned receptors and native tissues (e.g., rat ileum for M3) to validate findings .

Q. What methods are used to investigate allosteric interactions between this compound and muscarinic receptors?

Methodological Answer:

- Chimeric Receptor Constructs: Swap receptor domains to identify binding epitopes (e.g., extracellular loops for allosteric modulation) .

- Functional Assays: Measure GTPγS binding or β-arrestin recruitment to distinguish orthosteric vs. allosteric effects .

- Schild Analysis: Compare dose-response curves in the presence/absence of this compound to calculate cooperativity factors .

Q. How can functional and binding data be integrated to build a comprehensive profile of this compound?

Methodological Answer:

- Unified Models: Develop mathematical models (e.g., two-state receptor theory) to reconcile binding affinity (Ki) with functional potency (EC50/IC50) .

- Cross-Validation: Use isolated tissue preparations (e.g., guinea pig atrium for M2) to confirm in vitro binding results .

- Systems Pharmacology: Apply computational tools to predict in vivo effects based on receptor occupancy and pharmacokinetic data .

Guidelines for Data Reporting and Analysis

- Reproducibility: Follow the Beilstein Journal’s standards for experimental details, including compound purity and characterization .

- Ethical Compliance: For animal studies, document ethics committee approvals and housing conditions per institutional guidelines .

- Contradiction Analysis: Use iterative hypothesis testing and peer feedback to refine conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.